molecular formula C15H8Cl2N2O B12348037 6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B12348037
M. Wt: 303.1 g/mol
InChI Key: IZAGOAQITJATQJ-UHFFFAOYSA-N
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Description

6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is a chemical compound with a molecular formula of C15H9Cl3N2O. It is a quinoline derivative that has garnered significant interest due to its unique physical and chemical properties. This compound is widely used in scientific research and industry, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride typically involves the chlorination of 2-pyridin-4-ylquinoline-4-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the quinoline ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the quinoline ring.

Scientific Research Applications

6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-4-carbonyl chloride
  • 6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride
  • 6-Fluoro-2-pyridin-4-ylquinoline-4-carbonyl chloride

Uniqueness

6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in certain applications, such as the synthesis of specialized organic molecules and the study of specific biological pathways.

Properties

IUPAC Name

6-chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O/c16-10-1-2-13-11(7-10)12(15(17)20)8-14(19-13)9-3-5-18-6-4-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAGOAQITJATQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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